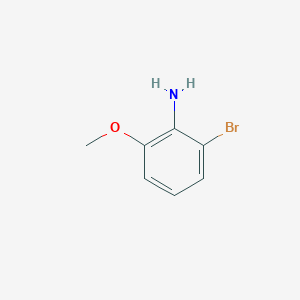

2-Bromo-6-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCXBOHQMWRTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283074 | |

| Record name | 2-bromo-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5473-01-8 | |

| Record name | 5473-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-6-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-6-methoxyaniline, a key intermediate in organic synthesis. The document details its structural and physicochemical characteristics, spectral data, and reactivity. Standardized experimental protocols for the determination of its physical properties are also included. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, facilitating its effective use in research and development.

Introduction

This compound is an aromatic amine derivative characterized by the presence of both a bromine atom and a methoxy group on the aniline scaffold.[1] This substitution pattern imparts unique reactivity and makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and functional materials.[1] Its applications range from the synthesis of heterocyclic compounds like bromoindazole derivatives with potential antitumor properties to the development of novel drug candidates and photoluminescent materials.[1] An understanding of its physical and chemical properties is crucial for its handling, characterization, and successful application in synthetic endeavors.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound are summarized in the tables below. These properties have been compiled from various chemical databases and supplier specifications.

Table 1: General and Structural Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 5473-01-8 | [3] |

| Molecular Formula | C₇H₈BrNO | [3] |

| Molecular Weight | 202.05 g/mol | [3] |

| Canonical SMILES | COC1=C(C(=CC=C1)Br)N | [2] |

| InChI | InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | [2] |

| InChIKey | UDCXBOHQMWRTDN-UHFFFAOYSA-N | [2] |

| Physical Form | Liquid | [3] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 251.3 °C at 760 mmHg | [3] |

| Flash Point | 105.8 °C | [3] |

| Topological Polar Surface Area (TPSA) | 35.3 Ų | [2] |

| logP (octanol-water partition coefficient) | 2.0399 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Spectral Data

The following table summarizes the key spectral data for the characterization of this compound.

Table 3: Spectral Data Summary

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| FT-IR | Data not available in search results. |

| Mass Spectrometry (MS) | Exact Mass: 200.97893 Da, Monoisotopic Mass: 200.97893 Da[2] |

Note: Specific experimental spectral data was not available in the public domain at the time of this guide's compilation. Researchers should perform their own spectral analysis for confirmation.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a substituted aniline. The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by the amino and methoxy groups, making it susceptible to further electrophilic substitution, although the steric hindrance from the ortho substituents can influence the regioselectivity of these reactions. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, providing a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds.

It has been identified as a potential inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism.[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis and determination of key physical properties of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the bromination of o-methoxyaniline.[4]

Methodology: [4]

-

Reaction Setup: A solution of o-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL) is cooled to 10°C.

-

Bromination: A solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL) is added dropwise to the cooled solution over a period of 10 minutes, maintaining the temperature at 10°C.

-

Reaction: The reaction mixture is stirred for an additional 10 minutes after the completion of the bromine addition.

-

Work-up: The solvent is removed by rotary evaporation. The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution.

-

Purification: The organic layer is dried with anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel using a hexane solution of 45% dichloromethane as the eluent. This procedure typically yields this compound in around 72% yield.[4]

Determination of Melting Point

Although this compound is a liquid at room temperature, this general protocol is applicable for solid aniline derivatives.

Methodology:

-

Sample Preparation: A small amount of the solid organic compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or a digital melting point apparatus).

-

Heating: The heating bath is heated slowly and steadily.

-

Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded. A narrow melting point range (0.5-1.0°C) is indicative of a pure compound.

Determination of Solubility

Methodology:

-

Initial Test: Approximately 0.1 g of the compound is added to 3 mL of water in a test tube and shaken vigorously.

-

Acid and Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.

-

Concentrated Acid: For compounds insoluble in the above, and not containing nitrogen, solubility in concentrated H₂SO₄ can be tested.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dark place, protected from light.[3]

Conclusion

This compound is a versatile chemical intermediate with a range of applications in organic synthesis. This guide has provided a detailed summary of its physical and chemical properties, along with standardized experimental protocols for its synthesis and characterization. The provided information aims to support researchers in the safe and effective use of this compound in their laboratory work. Further investigation into its biological activities, particularly its interaction with metabolic enzymes, could reveal new opportunities for its application in drug discovery and development.

References

A Comprehensive Technical Guide to 2-Bromo-6-methoxyaniline (CAS: 5473-01-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-6-methoxyaniline, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry.

Core Specifications

This compound, with the CAS number 5473-01-8, is an aromatic amine containing both a bromine atom and a methoxy group on the aniline ring.[1] This substitution pattern imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [1][2][3][4] |

| Molecular Weight | 202.05 g/mol | [1][2][3][4] |

| Physical Form | Liquid | [5] |

| Color | Yellow | [5] |

| Boiling Point | 251.3 °C at 760 mmHg | [5] |

| Flash Point | 105.8 °C | [5] |

| Density (Predicted) | 1.531 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 2.48 ± 0.10 | [5] |

| Purity | ≥98% | [4][5] |

| Storage Temperature | 4 °C, protect from light | [4][5] |

Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets), methoxy protons (singlet), amine protons (broad singlet). |

| ¹³C NMR | Aromatic carbons, methoxy carbon. |

| IR Spectroscopy | N-H stretching (amine), C-O stretching (ether), C-Br stretching, aromatic C-H and C=C stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, isotopic pattern characteristic of a bromine-containing compound. |

Experimental Protocols

A reliable and reproducible synthesis protocol is essential for obtaining high-purity this compound for research and development purposes.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct bromination of o-methoxyaniline.[5]

Materials:

-

o-Methoxyaniline

-

Bromine

-

Acetic acid

-

Hexadecanecarboxylic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel

-

Hexane

-

Dichloromethane

Procedure:

-

Prepare a solution of o-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL) and cool it to 10°C.[5]

-

Slowly add a solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL) dropwise to the cooled o-methoxyaniline solution over 10 minutes, maintaining the temperature at 10°C.[5]

-

Stir the reaction mixture for an additional 10 minutes after the addition is complete.[5]

-

Upon completion of the reaction, remove the solvent by rotary evaporation.[5]

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution.[5]

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the filtrate by rotary evaporation.[5]

-

Purify the crude product by flash column chromatography on silica gel, using a hexane solution of 45% dichloromethane as the eluent, to yield this compound.[5] A typical yield for this procedure is around 72%.[5]

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly heterocyclic compounds with potential therapeutic applications.

Synthesis of Bromoindazole Derivatives

One notable application is in the synthesis of bromoindazole derivatives, which have shown potential as antitumor agents.[1] The bromo and methoxy functionalities on the aniline ring provide strategic points for further chemical modifications to build the indazole core and introduce diverse substituents.

Caption: Workflow for the synthesis and evaluation of bromoindazole derivatives.

Inhibition of Cytochrome P450 Enzymes

Preliminary research indicates that this compound may act as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes play a critical role in drug metabolism, and their inhibition can lead to significant drug-drug interactions. Further studies are required to elucidate the precise mechanism of inhibition and to evaluate the clinical relevance of this finding.

Caption: Proposed inhibition of Cytochrome P450 enzymes.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the field of drug discovery and development. Its unique chemical structure allows for the synthesis of a wide range of complex molecules, including potential anticancer agents. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to detailed synthetic protocols and potential biological activities. As with all chemical reagents, proper safety precautions must be followed during its handling and use.

References

Structure and molecular weight of 2-Bromo-6-methoxyaniline.

Audience: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Analysis of the Structure, Properties, and Synthesis of 2-Bromo-6-methoxyaniline (CAS: 5473-01-8)

This technical guide provides a comprehensive overview of this compound, a key aromatic amine derivative utilized in various fields of chemical synthesis. The document details its chemical structure, physicochemical properties, and established experimental protocols for its preparation, serving as a vital resource for professionals in research and development.

Chemical Structure and Identification

This compound is a substituted aniline featuring a bromine atom at position 2 and a methoxy group at position 6, relative to the primary amine.[1] This specific arrangement of functional groups—an electron-withdrawing bromine atom and an electron-donating methoxy group—creates a unique electronic environment that influences its reactivity.[1] It is widely used as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors.[1][2][3]

Caption: Chemical structure of this compound.

Physicochemical and Computational Data

The key properties of this compound have been determined through various analytical methods. These quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 5473-01-8 | [1][2][4][5] |

| Molecular Formula | C₇H₈BrNO | [1][4] |

| Molecular Weight | 202.05 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][5] |

| Physical Form | Liquid | [2] |

| Boiling Point | 251.3°C at 760 mmHg | |

| Flash Point | 105.8°C | |

| SMILES | COC1=C(C(=CC=C1)Br)N | [1][5] |

| InChI Key | UDCXBOHQMWRTDN-UHFFFAOYSA-N | [1][5] |

| Topological Polar Surface Area | 35.3 Ų | [5] |

| XLogP3-AA | 1.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [4][5] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 200.97893 Da | [5] |

Experimental Protocols

A common and effective method for the preparation of this compound involves the direct bromination of o-methoxyaniline.[6]

Materials and Reagents:

-

o-Methoxyaniline (2.7 mL, 23.7 mmol)

-

Bromine (1.22 mL, 23.7 mmol)

-

Acetic Acid (10 mL)

-

Hexadecanecarboxylic Acid (20 mL)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel

-

Dichloromethane

-

Hexane

Procedure:

-

A solution of o-methoxyaniline in hexadecanecarboxylic acid is prepared and cooled to 10°C.[6]

-

A solution of bromine in acetic acid is added dropwise to the cooled aniline solution over a period of 10 minutes, maintaining the temperature at 10°C.[6]

-

The reaction mixture is stirred for an additional 10 minutes after the addition is complete.[6]

-

The solvent is removed via rotary evaporation, and the resulting residue is dissolved in ethyl acetate.[6]

-

The ethyl acetate solution is washed sequentially with a saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.[6]

-

After filtration to remove the desiccant, the filtrate is concentrated by rotary evaporation.[6]

-

The crude product is purified using fast column chromatography on silica gel. The eluent used is a 45% solution of dichloromethane in hexane.[6]

-

This protocol yields 3.44 g of this compound, corresponding to a 72% yield.[6]

Caption: Workflow for the synthesis of this compound.

While detailed acquisition parameters are proprietary to specific laboratories, standard spectroscopic data for this compound are available from various chemical suppliers and databases. These include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for confirming the identity and purity of the synthesized compound.[7][8]

Applications in Research and Drug Development

This compound is a valuable building block for synthesizing a range of complex organic molecules.[1] Its utility is particularly noted in the following areas:

-

Heterocyclic Chemistry: It serves as a precursor for synthesizing heterocyclic compounds such as indoles and bromoindazole derivatives, which are investigated for their potential antitumor properties.[1]

-

Pharmaceutical Chemistry: The compound's functional groups make it an important intermediate in the design of novel drug candidates, including potential anticonvulsant and anti-inflammatory agents.[1]

-

Material Science: Research has demonstrated its use in creating photoluminescent materials with potential applications in the development of organic light-emitting diodes (OLEDs).[1]

Safety and Handling

According to safety data sheets, this compound is classified as harmful. It is harmful if swallowed and causes skin irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and lab coats, should be worn when handling this compound.[9] All work should be conducted in a well-ventilated area or a chemical fume hood.[9]

References

- 1. Buy this compound | 5473-01-8 [smolecule.com]

- 2. CAS 5473-01-8: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]

- 7. 5473-01-8|this compound|BLD Pharm [bldpharm.com]

- 8. Benzenamine, 2-methoxy- [webbook.nist.gov]

- 9. echemi.com [echemi.com]

The Biological Activity of 2-Bromo-6-methoxyaniline: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the biological activity of 2-Bromo-6-methoxyaniline. A comprehensive literature search did not yield specific quantitative data (e.g., IC50, MIC values), detailed experimental protocols, or elucidated signaling pathways directly attributed to this compound. The information presented is based on general statements from chemical suppliers and inferences from the activities of structurally related compounds. Further empirical research is necessary to fully characterize the biological profile of this compound.

Introduction

This compound is an aromatic amine that serves as a versatile chemical intermediate in the synthesis of more complex molecules.[1][2] Its structure, featuring a bromine atom and a methoxy group on the aniline scaffold, suggests its potential for various biological activities. This guide provides an overview of the putative biological activities of this compound based on the limited information available.

Potential Biological Activities

Cytochrome P450 Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes are critical in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications. However, no quantitative data, such as IC50 values, are currently available in the public domain to confirm the potency and selectivity of this inhibition.

Antimicrobial Activity

Based on the known biological activities of structurally similar compounds, it has been suggested that this compound may possess antibacterial and antifungal properties.[1] The presence of the bromo- and methoxy- functionalities on the aniline ring could contribute to its ability to interfere with microbial growth. To date, no specific studies reporting the minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against any microbial strains have been found.

Role as a Synthetic Precursor

This compound is primarily utilized as a building block in the synthesis of potentially bioactive molecules. It has been used as a precursor for compounds with potential anticonvulsant and anti-inflammatory activities.[1] This suggests that the this compound scaffold can be incorporated into larger molecules to modulate their biological effects.

Experimental Data (Hypothetical)

As no concrete experimental data for this compound is available, this section remains unpopulated. Future research would be necessary to generate quantitative data on its biological activities.

Experimental Protocols (Hypothetical)

Detailed experimental protocols for assessing the biological activity of this compound are not available in the current literature. Standard assays for CYP450 inhibition and antimicrobial susceptibility testing would be required to evaluate its potential in these areas.

Signaling Pathways and Mechanisms of Action (Hypothetical)

There is currently no information available regarding the specific signaling pathways or molecular mechanisms that may be modulated by this compound.

Conclusion and Future Directions

The available information on the biological activity of this compound is sparse and largely speculative. While its chemical structure suggests potential as a CYP450 inhibitor and an antimicrobial agent, there is a clear lack of empirical evidence to support these claims. To elucidate the true biological profile of this compound, a systematic investigation is required. Future research should focus on:

-

In vitro screening: Conducting comprehensive in vitro assays to determine its inhibitory activity against a panel of CYP450 enzymes and its antimicrobial efficacy against a broad range of bacterial and fungal pathogens.

-

Quantitative analysis: Determining key parameters such as IC50 and MIC values to quantify its potency.

-

Mechanism of action studies: Investigating the molecular mechanisms by which this compound exerts any identified biological effects.

-

Synthesis of derivatives: Exploring the synthesis of derivatives to understand the structure-activity relationships and potentially enhance its biological activities.

Such studies are essential to move beyond speculation and to ascertain whether this compound or its derivatives hold any promise for future drug development.

References

The Potential of 2-Bromo-6-methoxyaniline as a Cytochrome P450 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential of 2-Bromo-6-methoxyaniline as an inhibitor of cytochrome P450 (CYP450) enzymes. While research indicates its activity against specific isoforms, particularly CYP1A2 and CYP2C19, a comprehensive quantitative profile of its inhibitory potency is not yet publicly available. This document outlines the theoretical framework for its mechanism of action, details established experimental protocols for determining its inhibitory characteristics, and presents a logical workflow for its evaluation. The provided methodologies, data presentation structures, and visual diagrams are intended to serve as a foundational resource for researchers investigating the drug interaction potential of this and similar compounds.

Introduction to this compound and Cytochrome P450

This compound is an aromatic amine derivative whose structure suggests the potential for interaction with biological systems, including metabolic enzymes. The cytochrome P450 superfamily is a critical group of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles and potentially adverse clinical outcomes. Therefore, the early assessment of a new chemical entity's potential to inhibit CYP450 enzymes is a cornerstone of modern drug discovery and development.

Initial investigations have identified this compound as a potential inhibitor of CYP1A2 and CYP2C19, two key isoforms involved in the metabolism of numerous clinically important drugs. Understanding the nature and extent of this inhibition is crucial for predicting its potential for DDIs.

Putative Mechanism of Cytochrome P450 Inhibition

The inhibition of cytochrome P450 enzymes by small molecules like this compound can occur through several mechanisms, broadly categorized as reversible and irreversible.

-

Reversible Inhibition: This occurs when the inhibitor binds to the enzyme through non-covalent interactions and can be readily dissociated. Reversible inhibition can be further classified as:

-

Competitive: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

-

Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

-

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

-

-

Irreversible Inhibition (Mechanism-Based Inhibition): In this scenario, the inhibitor, which is also a substrate for the enzyme, is metabolically activated to a reactive species that covalently binds to the enzyme, leading to its permanent inactivation.

The specific mechanism by which this compound inhibits CYP1A2 and CYP2C19 has not been definitively elucidated in publicly available literature. However, its chemical structure suggests the potential for competitive inhibition due to its ability to occupy the active site of the enzyme. Further kinetic studies are required to determine the precise mechanism.

Data Presentation: Inhibitory Profile of this compound

A critical aspect of characterizing a potential CYP450 inhibitor is the quantitative determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Despite extensive literature searches, specific quantitative data for the inhibition of various cytochrome P450 isoforms by this compound are not publicly available at this time. The following table is provided as a template for the presentation of such data once it becomes available through experimental investigation.

| Cytochrome P450 Isoform | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| CYP1A2 | Data not available | Data not available | To be determined |

| CYP2C9 | Data not available | Data not available | To be determined |

| CYP2C19 | Data not available | Data not available | To be determined |

| CYP2D6 | Data not available | Data not available | To be determined |

| CYP3A4 | Data not available | Data not available | To be determined |

Experimental Protocols

The following are detailed methodologies for conducting in vitro cytochrome P450 inhibition assays to determine the inhibitory potential of this compound. Two common methods are presented: a fluorometric assay for high-throughput screening and an LC-MS/MS-based assay for more definitive and sensitive quantification.

Fluorometric Cytochrome P450 Inhibition Assay

This method is suitable for rapid screening of potential inhibitors and relies on the use of fluorogenic probe substrates that are converted into fluorescent products by specific CYP450 isoforms.

Materials:

-

Recombinant human cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19)

-

Fluorogenic probe substrates (e.g., 3-cyano-7-ethoxycoumarin for CYP1A2, 7-methoxy-4-(trifluoromethyl)coumarin for CYP2C19)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (test compound)

-

Known CYP450 inhibitors (positive controls, e.g., furafylline for CYP1A2, ticlopidine for CYP2C19)

-

Acetonitrile (for reaction termination)

-

96-well microplates (black, for fluorescence measurements)

-

Fluorescence microplate reader

Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and positive controls in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound and controls by serial dilution in potassium phosphate buffer.

-

Prepare a reaction mixture containing the recombinant CYP450 enzyme and the fluorogenic probe substrate in potassium phosphate buffer.

-

-

Incubation:

-

To each well of the 96-well plate, add the reaction mixture.

-

Add the working solutions of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence over time (kinetic measurement) or at a fixed endpoint after a specific incubation period (e.g., 30 minutes). The excitation and emission wavelengths will be specific to the fluorescent product of the probe substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

-

LC-MS/MS-Based Cytochrome P450 Inhibition Assay

This method is considered the gold standard for its high sensitivity and specificity, directly measuring the formation of a specific metabolite from a probe substrate.

Materials:

-

Human liver microsomes (HLMs)

-

CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, (S)-mephenytoin for CYP2C19)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

This compound (test compound)

-

Known CYP450 inhibitors (positive controls)

-

Ice-cold acetonitrile with an internal standard (for reaction termination and protein precipitation)

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound, probe substrates, and positive controls in a suitable solvent (e.g., DMSO or methanol).

-

Prepare working solutions by serial dilution.

-

-

Incubation:

-

In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the working solution of this compound or control.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Add the probe substrate and continue the pre-incubation for another 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a specific time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Sample Processing:

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Separate the metabolite from other components using a suitable HPLC column and mobile phase gradient.

-

Detect and quantify the metabolite and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Calculate the peak area ratio of the metabolite to the internal standard.

-

Determine the percent inhibition at each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value as described in the fluorometric assay protocol.

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the investigation of this compound as a CYP450 inhibitor.

Caption: Putative mechanisms of CYP450 inhibition.

Caption: General workflow for in vitro CYP450 inhibition assays.

Conclusion and Future Directions

This compound has been identified as a potential inhibitor of cytochrome P450 isoforms CYP1A2 and CYP2C19. While this qualitative information is valuable, the absence of publicly available quantitative data, such as IC50 or Ki values, currently limits a thorough assessment of its drug-drug interaction potential. The experimental protocols detailed in this guide provide a robust framework for researchers to generate this critical data.

Future research should focus on:

-

Quantitative Inhibition Studies: Performing detailed in vitro inhibition assays across a panel of major human CYP450 isoforms to determine the IC50 and Ki values for this compound.

-

Mechanism of Inhibition Studies: Conducting kinetic experiments to elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mechanism-based.

-

In Vivo Studies: If significant in vitro inhibition is observed, follow-up studies in preclinical models would be warranted to assess the in vivo relevance of the findings.

By systematically addressing these research questions, a comprehensive understanding of the cytochrome P450 inhibition potential of this compound can be achieved, informing its potential utility and risks in the context of drug development.

An In-Depth Technical Guide to the Key Reactive Sites of 2-Bromo-6-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methoxyaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis, particularly in the fields of pharmaceutical chemistry and materials science.[1] Its chemical reactivity is governed by the intricate interplay of three distinct functional groups attached to the benzene ring: a strongly activating amino group, a moderately activating methoxy group, and a deactivating but ortho-, para-directing bromo group. This technical guide provides a comprehensive analysis of the molecule's primary reactive sites, detailing the underlying electronic effects, key chemical transformations, and relevant experimental protocols.

Molecular Structure and Electronic Properties

The reactivity of this compound (CAS: 5473-01-8, Molecular Formula: C₇H₈BrNO) is a direct consequence of the electronic contributions of its substituents.[1][2][3]

-

Amino (-NH₂) Group: As a primary aromatic amine, the -NH₂ group is a powerful activating group. Through its positive mesomeric (+M) or resonance effect, the nitrogen's lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[4][5][6] This makes the ring highly susceptible to electrophilic attack.[7]

-

Methoxy (-OCH₃) Group: The methoxy group is also an activating, ortho-, para-director. It exerts a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I).[1]

-

Bromo (-Br) Group: Halogens like bromine are deactivating yet ortho-, para-directing. They withdraw electron density through the inductive effect (-I) but donate electron density through resonance (+M). The inductive effect is stronger, making the ring less reactive overall compared to unsubstituted aniline, but the resonance effect still directs incoming electrophiles to the ortho and para positions.[1]

The combination of these effects creates a complex electronic environment, with the powerful activating influences of the amino and methoxy groups dominating the molecule's character and rendering the aromatic ring highly nucleophilic.[1]

Caption: Electronic influences of substituents on the aniline ring.

Quantitative Data Summary

The following tables summarize key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5473-01-8 | [1][2][8] |

| Molecular Formula | C₇H₈BrNO | [1][2][3] |

| Molecular Weight | 202.05 g/mol | [1][2][9] |

| Physical Form | Liquid / Solid | [8][9] |

| Boiling Point | 251.3°C at 760 mmHg | [8] |

| Flash Point | 105.8°C | [8] |

| SMILES | COC1=C(C(=CC=C1)Br)N |[1][2] |

Table 2: Computational Data

| Descriptor | Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |

| logP | 2.0399 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 |[3] |

Analysis of Key Reactive Sites

The Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The high electron density of the benzene ring makes it the primary site for electrophilic attack. The directing effects of the three substituents must be considered:

-

-NH₂ (at C1): Ortho-, para-directing (to C2, C4, C6).

-

-Br (at C2): Ortho-, para-directing (to C1, C3).

-

-OCH₃ (at C6): Ortho-, para-directing (to C1, C3, C5).

The positions C2 and C6 are already substituted. The powerful activating groups (-NH₂ and -OCH₃) strongly favor substitution at the available ortho/para positions. The C4 position is para to the dominant -NH₂ group, and the C3 and C5 positions are ortho/para to the -OCH₃ and -Br groups. Due to steric hindrance from the adjacent substituents at C2 and C6, electrophilic attack is most favored at the C4 position . The C5 position is also a potential site for substitution.

Caption: A generalized workflow for EAS reactions.

Experimental Protocol: Bromination of this compound

This protocol is adapted from general procedures for aniline bromination.[10][11] Due to the high activation of the ring, the reaction proceeds readily, often without a Lewis acid catalyst.[4][5]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C in an ice bath.

-

Bromine Addition: In a separate dropping funnel, prepare a solution of bromine (1.0 eq) in the same solvent. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess bromine. Neutralize the acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the brominated product (likely 2,4-Dibromo-6-methoxyaniline).

The Amino Group: Diazotization

The primary amino group is a key reactive handle. It can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[12] This diazonium intermediate is highly valuable as it can be subsequently replaced by a wide variety of nucleophiles in reactions like the Sandmeyer or Schiemann reactions.[12]

Caption: Conversion of the aniline to various products via diazotization.

Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination)

This protocol is based on established methods for diazotization.[12][13]

-

Acidic Solution: Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline suspension, keeping the temperature strictly below 5°C. A clear solution of the diazonium salt should form.

-

Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0°C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (N₂ gas) will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30 minutes to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, dilute NaOH, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 1-Bromo-2-chloro-3-methoxybenzene by column chromatography or distillation.

The Bromo Group: Metal-Catalyzed Cross-Coupling

The carbon-bromine bond is a prime site for the formation of new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. This functionality is crucial for building molecular complexity in drug discovery.[14] Reactions such as the Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) are common transformations for aryl bromides.[14]

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a generalized protocol for Suzuki coupling with an aryl bromide.[15]

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-110°C) and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Conclusion

This compound possesses three primary sites of reactivity that can be selectively addressed to achieve diverse chemical transformations. The highly activated aromatic ring is susceptible to electrophilic substitution, primarily at the C4 position. The amino group provides a gateway to diazonium chemistry, enabling the introduction of a wide array of functional groups. Finally, the bromo substituent is an excellent handle for modern metal-catalyzed cross-coupling reactions. A thorough understanding of these reactive sites allows drug development professionals and synthetic chemists to strategically utilize this molecule as a versatile scaffold in the synthesis of complex and high-value compounds.

References

- 1. Buy this compound | 5473-01-8 [smolecule.com]

- 2. This compound | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | 5473-01-8 [sigmaaldrich.com]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Diazotisation [organic-chemistry.org]

- 13. sciencemadness.org [sciencemadness.org]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

Solubility profile of 2-Bromo-6-methoxyaniline in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-6-methoxyaniline in common laboratory solvents. In the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the principles of chemical structure and polarity. Furthermore, it offers detailed experimental protocols for determining both qualitative and quantitative solubility, empowering researchers to generate empirical data. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, facilitating informed solvent selection and experimental design.

Introduction

This compound is a substituted aniline derivative with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding its solubility in various solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. This guide will explore these aspects to predict the solubility of this compound and provide methodologies for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into the molecule's characteristics and potential interactions with solvents.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO | [1][2][3] |

| Molecular Weight | 202.05 g/mol | [1][2][3] |

| Appearance | Solid | |

| Boiling Point | 251.3 °C at 760 mmHg | |

| Flash Point | 105.8 °C | |

| CAS Number | 5473-01-8 | [1][2][3][4] |

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amino and methoxy groups can form hydrogen bonds with protic solvents. However, the hydrophobic benzene ring and bromine atom may limit high solubility, especially in water.[6] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule without the steric hindrance of hydrogen bond donation. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble to Sparingly Soluble | The nonpolar aromatic ring and bromine atom will interact favorably with nonpolar solvents. Solubility may be lower in highly nonpolar solvents like hexane compared to aromatic solvents like toluene.[7] |

| Acidic (Aqueous) | 5% Hydrochloric Acid | Soluble | The basic amino group will be protonated to form a water-soluble salt. |

| Basic (Aqueous) | 5% Sodium Hydroxide | Insoluble | The molecule does not possess acidic protons that can be removed by a dilute base. |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following sections outline protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane, 5% HCl, 5% NaOH)

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 30-60 seconds.[5][8]

-

Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[8]

-

-

Record the observations for each solvent.

Workflow for Qualitative Solubility Testing

Caption: A flowchart illustrating the steps for qualitative solubility assessment.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of a compound's solubility at a specific temperature.

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

A range of solvents

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve using the analytical instrument (HPLC or UV-Vis).

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in units such as g/100 mL or mol/L.

-

Workflow for Quantitative Solubility Determination

Caption: A workflow diagram for the isothermal shake-flask method of quantitative solubility determination.

Conclusion

References

- 1. Buy this compound | 5473-01-8 [smolecule.com]

- 2. This compound | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]

- 8. saltise.ca [saltise.ca]

A Comprehensive Technical Guide to the Safety, Handling, and Storage of 2-Bromo-6-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and storage recommendations for 2-Bromo-6-methoxyaniline (CAS No. 5473-01-8). The information is intended to support laboratory personnel in minimizing risks and ensuring the integrity of this chemical compound in research and development settings.

Chemical and Physical Properties

This compound is a substituted aniline with the molecular formula C₇H₈BrNO. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| CAS Number | 5473-01-8 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Boiling Point | 251.3 °C at 760 mmHg |

| Flash Point | 105.8 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. The following table summarizes the available information.

| Toxicity Data | Value |

| LD50 (Oral) | No data available |

| LD50 (Dermal) | No data available |

| LC50 (Inhalation) | No data available |

| Permissible Exposure Limits (PELs) | No data available |

Due to the lack of specific data, it is prudent to handle this compound with the same precautions as other substituted anilines, which are known to be toxic.

Safe Handling Procedures

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Ensure that safety showers and eyewash stations are readily accessible.[3]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:[2]

| PPE | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or other protective clothing should be worn to prevent skin contact. |

| Respiratory Protection | If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

The following diagram illustrates a general workflow for the safe handling of this compound.

Storage Recommendations

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

| Storage Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 4°C. |

| Container | Keep in a tightly closed container. |

| Ventilation | Store in a well-ventilated area. |

| Light | Protect from light. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[4][5][6] |

The logical relationship for proper storage is depicted in the following diagram:

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response

-

Minor Spill:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the material into a suitable, labeled container for hazardous waste disposal.[10]

-

Clean the spill area with a suitable decontaminating agent.

-

-

Major Spill:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

The following diagram outlines the emergency response workflow.

References

- 1. This compound | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 6. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 10. sites.rowan.edu [sites.rowan.edu]

Interpreting the Analytical Spectra of 2-Bromo-6-methoxyaniline: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) spectra of 2-Bromo-6-methoxyaniline. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents a thorough interpretation of the spectral data, crucial for the identification, purity assessment, and structural elucidation of this compound.

Structural and Analytical Overview

This compound (CAS No: 5473-01-8) is an aromatic amine with the molecular formula C₇H₈BrNO and a molecular weight of approximately 202.05 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, a methoxy group, and an amino group, gives rise to a distinct analytical profile. Understanding its spectroscopic signature is fundamental for quality control and research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the identity and substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield, while the electron-withdrawing bromine atom will have a deshielding effect.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.60 - 6.70 | Doublet of doublets (dd) | ~8.0, 1.0 |

| H-4 | 6.95 - 7.10 | Triplet (t) | ~8.0 |

| H-5 | 6.75 - 6.85 | Doublet of doublets (dd) | ~8.0, 1.0 |

| -NH₂ | 3.60 - 4.20 | Broad singlet (br s) | N/A |

| -OCH₃ | 3.80 - 3.90 | Singlet (s) | N/A |

Interpretation:

-

The three aromatic protons will appear as a complex splitting pattern due to their coupling with each other. The proton at the C-4 position is expected to be a triplet, being coupled to both H-3 and H-5.

-

The methoxy group protons will appear as a sharp singlet around 3.8-3.9 ppm.

-

The amino group protons typically appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituent.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 145.0 - 147.0 |

| C-2 (-Br) | 110.0 - 112.0 |

| C-3 | 115.0 - 117.0 |

| C-4 | 123.0 - 125.0 |

| C-5 | 118.0 - 120.0 |

| C-6 (-OCH₃) | 153.0 - 155.0 |

| -OCH₃ | 55.0 - 56.0 |

Interpretation:

-

The carbons directly attached to the electronegative nitrogen (C-1), bromine (C-2), and oxygen (C-6) will have their chemical shifts significantly affected.

-

The carbon of the methoxy group will appear upfield, typically around 55-56 ppm.

Experimental Protocol for NMR Analysis

A standard protocol for NMR analysis of aromatic amines is as follows:[2]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of organic compounds. A reverse-phase HPLC method is suitable for analyzing substituted anilines like this compound.[3]

Typical HPLC Method Parameters

A generalized yet robust HPLC method for this type of compound would utilize a C18 column with a mobile phase of acetonitrile and water.[3]

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 30% B, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Interpretation: Under these conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will be specific to this compound under the given conditions. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol for HPLC Analysis

-

Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as specified in Table 3. Degas the solvents before use.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (at initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by further dilution.[3]

-

Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.[3]

-

Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions.

-

Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity based on the peak area percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing molecular weight and structural information. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[4]

Expected LC-MS Data

The mass spectrum of this compound will provide confirmation of its molecular weight.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₈BrNO |

| Monoisotopic Mass | 200.97893 Da[5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Ion [M+H]⁺ | m/z 201.9867 |

| Isotopic Pattern | A characteristic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 201.9867 and 203.9847 for the [M+H]⁺ ion. |

Interpretation: The most critical feature in the mass spectrum will be the isotopic pattern of the molecular ion. The presence of a single bromine atom results in two peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator for the presence of bromine.[1] Tandem MS (MS/MS) could be used to fragment the molecular ion and provide further structural information.

Experimental Protocol for LC-MS Analysis

-

LC Conditions: Use the same HPLC conditions as described in section 3.1. Using a volatile buffer like formic acid is crucial for MS compatibility.

-

MS Instrument: Couple the HPLC system to a mass spectrometer equipped with an ESI source.

-

MS Parameters (ESI+):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂) Flow: 8 - 12 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

Mass Range: m/z 50 - 500

-

-

Data Acquisition: Acquire data in full scan mode to observe the molecular ion and its isotopic pattern.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to this compound. Analyze the molecular ion and its isotopic distribution to confirm the elemental composition.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the complete analytical characterization of this compound.

References

For Immediate Release

[City, State] – 2-Bromo-6-methoxyaniline, a substituted aniline derivative, has emerged as a pivotal starting material in a multitude of research and development sectors. Its unique structural features, including a reactive bromine atom and a methoxy group ortho to an amino group, render it a versatile precursor for the synthesis of a wide array of complex organic molecules. This technical guide provides an in-depth overview of its core research applications, focusing on its utility in medicinal chemistry, heterocyclic synthesis, and material science, tailored for researchers, scientists, and drug development professionals.

Core Applications in Synthetic Chemistry

This compound serves as a foundational building block for the construction of novel molecular frameworks, primarily through well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is instrumental in forming carbon-carbon bonds, enabling the synthesis of biaryl compounds. While specific yield data for this compound is not extensively published in readily available literature, protocols for analogous unprotected ortho-bromoanilines demonstrate good to excellent yields (up to 97%) with a variety of aryl boronic esters.[1]

Buchwald-Hartwig Amination: This powerful method forges carbon-nitrogen bonds, crucial for the synthesis of diarylamines and other N-arylated compounds. General protocols for the amination of bromo-pyridines, which share electronic similarities with this compound, have been well-documented.[2][3]

Pharmaceutical Research and Drug Discovery

The scaffold of this compound is a recurring motif in the development of new therapeutic agents across several disease areas.

Antitumor Agents

Tyrosine Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold, accessible from bromoaniline precursors, is a key feature of many receptor tyrosine kinase (RTK) inhibitors.[4] Derivatives have shown potent inhibition of EGFR, PDGFR-β, and VEGFR-2, crucial targets in anti-angiogenic cancer therapies. While direct synthesis from this compound is not explicitly detailed in the provided search results, the analogous use of bromoanilines in the synthesis of these inhibitors highlights its potential.[4]

Bromoindazole Derivatives: Indazole-containing compounds have demonstrated significant anti-cancer properties.[5][6][7] For instance, certain 6-bromo-1H-indazole derivatives have been synthesized and evaluated for their antiproliferative activities. One study reported a derivative, 6-(1H-pyrazol-4-yl)-1H-indazole, exhibiting cytotoxicity against cancer cell lines with IC50 values between 4 and 14 μM.[6]

Central Nervous System (CNS) Active Agents

Anticonvulsants: The development of novel anticonvulsant drugs is an active area of research. While specific compounds derived directly from this compound with reported ED50 values were not identified in the search results, the synthesis of various heterocyclic compounds with anticonvulsant activity often utilizes substituted anilines as key intermediates. For example, certain diketopiperazine and pyridinedicarboximide derivatives have shown promising seizure protection in animal models, with ED50 values comparable to existing antiepileptic drugs.[8][9][10]

Anti-inflammatory Agents

Substituted anilines are precursors to a variety of anti-inflammatory compounds. Although specific IC50 values for derivatives of this compound were not found, related structures have shown potent activity. For instance, certain isonicotinoyl derivatives have exhibited exceptional in vitro anti-inflammatory activity, with IC50 values for the inhibition of reactive oxygen species (ROS) production as low as 1.42 ± 0.1 µg/mL, significantly more potent than ibuprofen.[11]

Heterocyclic Chemistry

The synthesis of complex heterocyclic systems is a cornerstone of organic chemistry, and this compound is a valuable starting material in this domain.

Indole Synthesis: Palladium-catalyzed reactions are widely employed for the synthesis of substituted indoles, a privileged scaffold in medicinal chemistry.[12][13][14][15][16] Methodologies such as the Larock indole synthesis and intramolecular cyclization of alkynes and imines provide versatile routes to functionalized indoles.[12][16]

Material Science

The application of this compound extends beyond the life sciences into the realm of materials science. Its derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their photoluminescent properties. However, specific quantum yield data for these materials was not available in the provided search results.

Biochemical Applications

Cytochrome P450 Inhibition: this compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play a crucial role in drug metabolism, and their inhibition can lead to significant drug-drug interactions. While the inhibitory potential is noted, specific IC50 values for this compound were not found in the provided search results.

Experimental Methodologies